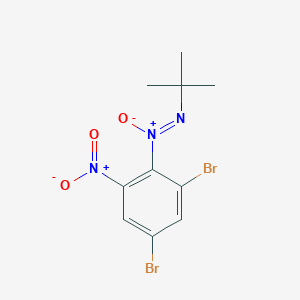

![molecular formula C36H61N5O6 B3139017 N-[(E,2R,3S)-1,3-二羟基十八碳-4-烯-2-基]-12-[(4-硝基-2,1,3-苯并恶二唑-7-基)氨基]十二烷酰胺 CAS No. 474943-08-3](/img/structure/B3139017.png)

N-[(E,2R,3S)-1,3-二羟基十八碳-4-烯-2-基]-12-[(4-硝基-2,1,3-苯并恶二唑-7-基)氨基]十二烷酰胺

描述

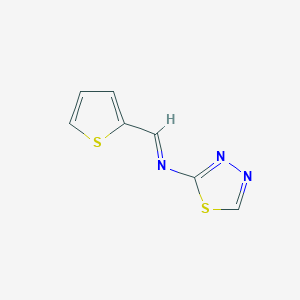

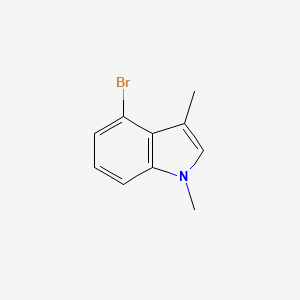

C12-NBD L-threo-Sphingosine is a fluorescent derivative of L-threo-sphingosine. Sphingosine, an amino alcohol is a part of structurally diverse group of lipids called sphingolipids. L-threo-sphingosine is an isomer of sphingosine that can be distinguished by CD spectroscopy.

C12-NBD L-threo-Sphingosine is an analog of L-threo-sphingosine with a fluorescent NBD group. Sphingosine is an amino alcohol that belongs to the class of sphingolipids. L-threo-Sphingosine is one of the four isomers of sphingosine, which can be differentiated by CD spectroscopy.

科学研究应用

1. 控制脂质双层表面上的氧化还原反应

硝基-2,1,3-苯并恶二唑-4-基 (NBD) 基团是所讨论化学品的一个组成部分,被用作脂质膜研究中的一种灵敏的荧光探针。该化合物有助于理解脂质双层表面上的氧化还原反应,特别是在膜偶极子电位的情况下。这项研究在生物物理学和细胞生物学中具有重要意义,提供了对生物膜中脂质相互作用和动力学的见解 (Alakoskela & Kinnunen, 2001)。

2. 磷脂膜不对称性的荧光测定

与所讨论化合物密切相关的荧光 7-硝基-2,1,3-苯并恶二唑-4-基脂质 (NBD-脂质) 类似物被用于研究脂质转运和膜结构的测定中。这种方法在生化研究中至关重要,有助于分析人工和生物系统中磷脂膜的不对称性 (McIntyre & Sleight, 1991)。

3. 荧光团和光物理行为的研究

7-硝基-2,1,3-苯并恶二唑的 4-氨基衍生物(所讨论化合物的组成部分)的晶体结构已经确定,以了解它们的光物理行为。这项研究在有机化学和材料科学领域至关重要,阐明了这些化合物的电子离域和光物理性质 (Saha, 2002)。

4. 囊泡间两亲物转移的动力学

使用共振能量转移,已经研究了 NBD 标记脂质(与所讨论化合物相关)在囊泡群体之间的转移速率。这项研究有助于理解细胞和人工膜中的脂质动力学和转运机制 (Nichols & Pagano, 1982)。

5. 液相色谱法中的对映异构体测定

与目标化合物密切相关的 NBD 衍生物已用于高效液相色谱法中,用于分离胺的对映异构体。该应用在分析化学领域具有重要意义,特别是在药物研究和开发中 (Al-Kindy et al., 1998)。

作用机制

Target of Action

NBD-palmitoyl-CoA is primarily used to fluorescently label palmitoylation sites on proteins . Palmitoylation is a post-translational modification of proteins that plays a crucial role in protein function and cellular processes.

Mode of Action

NBD-palmitoyl-CoA interacts with its targets (proteins) by covalently attaching to specific cysteine residues through a thioester linkage . This process is facilitated by palmitoyl acyltransferases, a family of enzymes that catalyze protein palmitoylation.

Biochemical Pathways

The palmitoylation process modulates various biochemical pathways. It affects protein-protein interactions, protein stability, and protein trafficking . The downstream effects include changes in cell signaling, membrane dynamics, and protein function.

Result of Action

The result of NBD-palmitoyl-CoA action is the fluorescent labeling of palmitoylated proteins. This allows for the visualization and tracking of these proteins, aiding in the study of their function and role in various cellular processes .

属性

IUPAC Name |

N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H61N5O6/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-33(43)31(29-42)38-34(44)25-22-19-16-13-11-14-17-20-23-28-37-30-26-27-32(41(45)46)36-35(30)39-47-40-36/h21,24,26-27,31,33,37,42-43H,2-20,22-23,25,28-29H2,1H3,(H,38,44)/b24-21+/t31-,33+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNOJCYCOPNIGIK-LVGCVECSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@@H]([C@@H](CO)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H61N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

659.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 124587605 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B3138955.png)

![1-[5-Bromo-3-(dimethylamino)-2-methoxyphenyl]-1-ethanone](/img/structure/B3138980.png)